molecular formula C5H8N4O B1417313 N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide CAS No. 1158133-29-9

N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide

Cat. No. B1417313
M. Wt: 140.14 g/mol
InChI Key: OVBRZUWUDOXRAS-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is 1S/C5H8N4O/c1-9-3-4 (2-7-9)5 (6)8-10/h2-3,5H,6H2,1H3 . The InChI Key is KPARETJFNHBNGG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis of various pyrazole derivatives, including those related to N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide. For instance, Titi et al. (2020) investigated the synthesis and characterization of such compounds, identifying their potential biological activity against breast cancer and microbes (Titi et al., 2020).

Structural Analysis

Viveka et al. (2016) focused on the experimental and theoretical study of pyrazole-4-carboxylic acid derivatives, an area closely related to the chemical structure of interest. They employed techniques like X-ray crystallography and density functional theory for detailed structural analysis (Viveka et al., 2016).

Medicinal Chemistry

In the field of medicinal chemistry, pyrazole derivatives have been explored for various therapeutic applications. For example, a study by Souza et al. (2002) demonstrated the potential of pyrazoline derivatives, closely related to N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide, in exhibiting antipyretic effects (Souza et al., 2002).

Antimicrobial Activity

Aytemir et al. (2003) synthesized various pyran derivatives and evaluated their antimicrobial activities, which is a significant area of interest for pyrazole-related compounds (Aytemir et al., 2003).

Antifungal and Antibacterial Properties

Du et al. (2015) synthesized a series of pyrazole-carboxylic acid amides and assessed their antifungal activities, providing insights into the potential antimicrobial applications of such compounds (Du et al., 2015).

Safety And Hazards

N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N'-hydroxy-1-methylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBRZUWUDOXRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide

CAS RN

1158133-29-9
Record name N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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